2-(Difluoromethyl)hex-5-enoic acid

Description

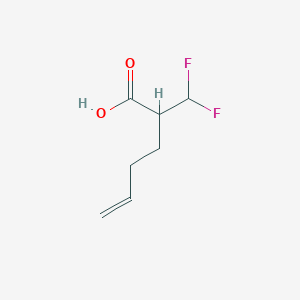

2-(Difluoromethyl)hex-5-enoic acid is a fluorinated unsaturated carboxylic acid featuring a difluoromethyl group at the C2 position and a terminal double bond at the C5 position. This structural motif combines the electronic effects of fluorine substituents with the conformational rigidity of an unsaturated backbone, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hex-5-enoic acid moiety may facilitate β-oxidation-mediated activation in prodrug systems .

Properties

CAS No. |

81982-39-0 |

|---|---|

Molecular Formula |

C7H10F2O2 |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

2-(difluoromethyl)hex-5-enoic acid |

InChI |

InChI=1S/C7H10F2O2/c1-2-3-4-5(6(8)9)7(10)11/h2,5-6H,1,3-4H2,(H,10,11) |

InChI Key |

WTZUTMMNXPOAPW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C(F)F)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl and Amino Groups

A key distinction lies in the substituent at C2. For example:

- 2-Amino-2-(trifluoromethyl)hex-5-enoic acid (CAS 887267-88-1) replaces the difluoromethyl group with a trifluoromethyl group and introduces an amino substituent. The trifluoromethyl group increases electron-withdrawing effects, lowering pKa of the carboxylic acid (predicted ΔpKa ≈ 0.5–1.0 vs. difluoromethyl) and enhancing membrane permeability .

- Methyl 2-[allyl(tert-butoxycarbonyl)amino]-(trifluoromethyl)hex-5-enoate (CAS OC076) further modifies the C2 position with a protected amino-allyl group, demonstrating how esterification and bulky substituents alter solubility and metabolic pathways .

Table 1: Substituent-Driven Properties

| Compound | Substituent at C2 | Fluorine Count | logP* | Metabolic Stability |

|---|---|---|---|---|

| 2-(Difluoromethyl)hex-5-enoic acid | -CF₂H | 2 | 1.8 | High |

| 2-(Trifluoromethyl)hex-5-enoic acid | -CF₃ | 3 | 2.2 | Moderate |

| 2-Amino-2-(trifluoromethyl)hex-5-enoic acid | -CF₃ + -NH₂ | 3 | 0.9 | Low |

*Predicted using fragment-based methods .

Physicochemical and Conformational Properties

The hex-5-enoic acid backbone is shared across analogs, but stereochemistry and substituents influence conformation:

- (E)-5-Methylhex-2-enoic acid (CAS 41653-96-7) highlights how double bond position (C2 vs. C5) alters rigidity.

- Ethyl 5-methylhex-2-enoate (CAS 34993-63-0) demonstrates that esterification reduces acidity (pKa ≈ 5.5 vs. 2.8 for carboxylic acids) and increases volatility, critical for agrochemical formulations .

Metabolic Pathways and Bioactivation

Hex-5-enoic acid derivatives often undergo β-oxidation. For instance, (E)-6-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)hex-5-enoic acid (compound 9) is metabolized to indomethacin via sequential β-oxidation, prolonging anti-inflammatory activity to 24 hours . The difluoromethyl group in 2-(difluoromethyl)hex-5-enoic acid may slow this process due to fluorine’s steric and electronic effects, delaying prodrug activation but reducing toxicity from rapid release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.